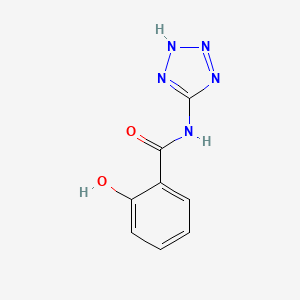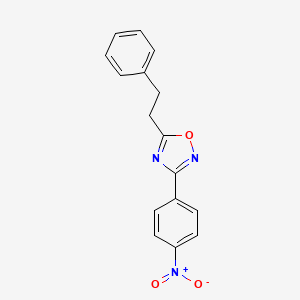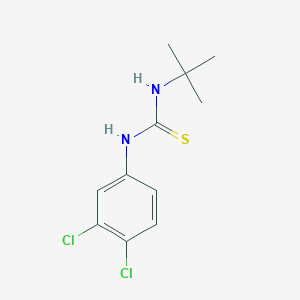
4-bromobenzyl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzyl (2-methylphenoxy)acetate is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.23 g/mol. In
Mechanism of Action
The mechanism of action of 4-bromobenzyl (2-methylphenoxy)acetate is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways involved in inflammation and cancer cell growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzyl (2-methylphenoxy)acetate has anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromobenzyl (2-methylphenoxy)acetate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its limited solubility in aqueous solvents can be a limitation for certain experiments. Additionally, its potential toxicity and lack of comprehensive safety data may limit its use in certain applications.
Future Directions
For research on 4-bromobenzyl (2-methylphenoxy)acetate include further investigation of its mechanism of action, as well as its potential applications in the treatment of inflammatory diseases and cancer. Additionally, studies on the safety and toxicity of this compound are needed to fully evaluate its potential for use in medicinal applications. Finally, the development of more efficient synthesis methods for this compound may enable its use in larger-scale applications.
Synthesis Methods
The synthesis of 4-bromobenzyl (2-methylphenoxy)acetate involves the reaction between 4-bromobenzyl chloride and 2-methylphenoxyacetic acid in the presence of a base such as potassium carbonate. This reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain a pure sample of 4-bromobenzyl (2-methylphenoxy)acetate.
Scientific Research Applications
4-bromobenzyl (2-methylphenoxy)acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as a precursor in the synthesis of other compounds with medicinal properties.
properties
IUPAC Name |
(4-bromophenyl)methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-11-16(18)20-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHIEUNDHVGNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


